molecular formula C23H22N4O5S B11613303 (7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11613303
M. Wt: 466.5 g/mol
InChI Key: ISSYKWNTLLAKJE-ZZEZOPTASA-N
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Description

(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of indole, thiazole, and triazine

Preparation Methods

The synthesis of (7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves multiple steps. The synthetic route typically starts with the preparation of the indole and thiazole intermediates, followed by their condensation with the triazine moiety under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole, thiazole, and triazine derivatives. What sets (7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Examples of similar compounds include ethyl acetoacetate and 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine .

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

(7Z)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H22N4O5S/c1-12-5-6-15-14(7-12)18(21(28)25-15)20-22(29)27-11-26(10-24-23(27)33-20)13-8-16(30-2)19(32-4)17(9-13)31-3/h5-9H,10-11H2,1-4H3,(H,25,28)/b20-18-

InChI Key

ISSYKWNTLLAKJE-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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